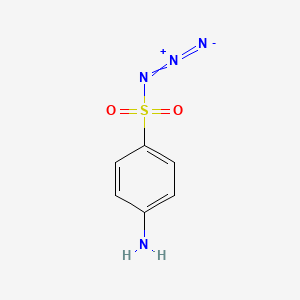
4-Aminobenzenesulfonyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobenzenesulfonyl azide is a useful research compound. Its molecular formula is C6H6N4O2S and its molecular weight is 198.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Medicinal Chemistry
Drug Development
4-Aminobenzenesulfonyl azide serves as a crucial intermediate in the synthesis of pharmaceutical agents. It facilitates the development of targeted therapies by allowing specific molecular modifications necessary for enhancing drug efficacy and selectivity. For instance, it has been utilized in synthesizing inhibitors for Hepatitis C Virus RNA-dependent RNA polymerase, demonstrating its potential in antiviral drug development .
Click Chemistry
This compound is widely employed in click chemistry reactions, which are characterized by their efficiency and specificity. The azide group can react with alkynes to form triazoles through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that is pivotal in bioconjugation and the creation of complex molecular architectures . This application is particularly relevant for labeling biomolecules and developing therapeutics that require precise targeting.
Material Science
Functionalized Polymers and Nanomaterials
this compound is used to create functionalized polymers and nanomaterials, enhancing their properties such as conductivity and reactivity. For example, it has been applied to modify low-density polyethylene by grafting aniline moieties, which improves the material's properties for various applications, including electronics . The ability to introduce azide groups into polymers allows for further functionalization and tailoring of material characteristics.
Bioconjugation Techniques
The azide functionality of this compound is leveraged in bioconjugation strategies, enabling the attachment of biomolecules to surfaces or other molecules. This application is vital in diagnostics and therapeutic contexts, where precise biomolecule labeling is required for imaging or therapeutic purposes. The compound's reactivity allows for the formation of stable linkages with proteins, peptides, or nucleic acids .
Analytical Chemistry
In analytical chemistry, this compound plays a role in developing sensitive detection methods for biomolecules. Its incorporation into assays enhances the sensitivity and specificity of detection techniques, making it useful in various analytical applications such as enzyme-linked immunosorbent assays (ELISA) and mass spectrometry .
Case Studies
Propriétés
Numéro CAS |
14860-69-6 |
|---|---|
Formule moléculaire |
C6H6N4O2S |
Poids moléculaire |
198.21 g/mol |
Nom IUPAC |
4-amino-N-diazobenzenesulfonamide |
InChI |
InChI=1S/C6H6N4O2S/c7-5-1-3-6(4-2-5)13(11,12)10-9-8/h1-4H,7H2 |
Clé InChI |
ACKFHCBVNGTLOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















